LH1306 Demonstrates 3.8-Fold Higher Biochemical Potency vs. BMS-202 in HTRF Assay
In a direct head-to-head comparison within the same study, LH1306 (compound 2a) exhibited an IC50 of 25 nM, representing a 3.8-fold improvement in potency over the previously reported inhibitor 1a (BMS-202), which had an IC50 of approximately 95 nM [1]. This was measured using the same homogenous time-resolved fluorescence (HTRF) assay platform, providing a robust, internal comparison.
| Evidence Dimension | Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | BMS-202 (1a), approx. 95 nM |
| Quantified Difference | ~3.8-fold more potent |
| Conditions | HTRF assay |
Why This Matters
This head-to-head data establishes LH1306 as a meaningfully more potent tool for disrupting the PD-1/PD-L1 interaction in biochemical screening and mechanistic studies compared to a widely used, commercially available standard.
- [1] Basu, S., et al. Design, Synthesis, Evaluation, and Structural Studies of C2-Symmetric Small Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. Journal of Medicinal Chemistry, 2019, 62(15), 7250-7263. View Source
